The table below summarizes the available fundamental chemical data for CDC-801.
| Property | Value / Description |
|---|---|
| CAS Number | 192819-27-5 [1] |
| Product Name | 3-(3-Cyclopentyloxy-4-methoxyphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide [1] |
| Other Names | CC-1088; CS-7247; DB-086254; 3-Phthalimido-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide [1] |
| Molecular Formula | C₂₃H₂₄N₂O₅ [1] |
| Molecular Weight | 408.45 g/mol (Molecular Weight); 408.168522 g/mol (Exact Mass) [1] |
| InChI Key | DDYUBCCTNHWSQM-UHFFFAOYSA-N [1] |
| XLogP3 | 2.5 [1] |
| Hydrogen Bond Donor Count | 1 [1] |
| Hydrogen Bond Acceptor Count | 5 [1] |
| Rotatable Bond Count | 7 [1] |
Once you find the specific signaling pathways or experimental workflows, you can use the DOT script below as a starting point. It incorporates your formatting requirements, such as high color contrast and labeldistance [2].
Diagram 1: A template for a signaling pathway.
The table below summarizes the core chemical and pharmacological data available for CDC-801 from the DrugBank database [1].
| Property Category | Details |
|---|---|
| General Name | CDC-801 (Also known as CC-1088) [1] |
| Status | Investigational (Previously studied in clinical trials for leukemia and myelodysplastic syndrome) [1] |
| Chemical Formula | C₂₃H₂₄N₂O₅ [1] |
| Molecular Weight | 408.454 g/mol (Average); 408.168521881 g/mol (Monoisotopic) [1] |
| Mechanism of Action | Inhibitor of Phosphodiesterase 4 (PDE4) enzymes, specifically PDE4A, PDE4B, and PDE4D [1] |
| IUPAC Name | 3-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide [1] |
CDC-801 is characterized as a small molecule inhibitor targeting specific phosphodiesterase 4 (PDE4) enzyme subtypes [1]. The following diagram illustrates the core signaling pathway it is expected to influence.
The diagram shows CDC-801 inhibits PDE4 enzymes, preventing cAMP hydrolysis [1].
The table below summarizes the key chemical and pharmacological information available for CDC-801:
| Property | Description |
|---|---|
| Generic Name | CDC-801 [1] |
| Modality | Small Molecule [1] |
| Status | Investigational [1] |
| Chemical Formula | C₂₃H₂₄N₂O₅ [1] |
| Average Molecular Weight | 408.454 g/mol [1] |
| IUPAC Name | 3-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide [1] |
| SMILES | COC1=CC=C(C=C1OC1CCCC1)C(CC(N)=O)N1C(=O)C2=C(C=CC=C2)C1=O [1] |
| Mechanism of Action | PDE4A, PDE4B, and PDE4D inhibitor [1] |
| Associated Clinical Trials | NCT00006097 (Chronic Lymphocytic Leukemia) [1] |
CDC-801 functions as an inhibitor of multiple phosphodiesterase-4 (PDE4) subtypes, including PDE4A, PDE4B, and PDE4D [1]. Inhibition of PDE4 enzymes increases intracellular levels of cyclic AMP (cAMP), a key second messenger that regulates inflammatory responses and cell proliferation [1].
The general workflow for preclinical research is outlined below. Specific experimental protocols for CDC-801 are not available in the search results, but this diagram illustrates a standard approach for investigating a compound with its proposed mechanism:
Experimental investigations would logically progress from in vitro assays to validate the compound's interaction with its molecular target and subsequent cellular effects, followed by in vivo animal studies to evaluate efficacy and safety in a whole-organism context [1].
As an investigational compound, detailed data on CDC-801 is limited. Key information such as pharmacokinetics (absorption, distribution, metabolism, excretion), detailed adverse effects, and comprehensive clinical trial results are not publicly available [1].
For the most current information, you can consult its entry on DrugBank (Accession Number DB15640) and search for clinical trial NCT00006097 using public registries [1].
Phosphodiesterase 4 (PDE4) represents a critical enzymatic target in neurological and inflammatory drug discovery due to its role as the primary hydrolytic enzyme for cyclic adenosine monophosphate (cAMP) in the central nervous system. The PDE4 enzyme family comprises four subtypes (PDE4A-D) that regulate spatial and temporal dynamics of intracellular cAMP signaling, thereby influencing numerous physiological processes including neurotransmission, inflammatory mediator release, and neuronal plasticity. As a dual-purpose inhibitor, CDC-801 simultaneously targets PDE4 enzymatic activity (IC₅₀ = 1.1 μM) and TNF-α production (IC₅₀ = 2.5 μM), positioning it as a promising candidate for modulating cAMP-mediated pathways in neurological disorders [1].
The therapeutic potential of PDE4 inhibition is particularly relevant for conditions involving disrupted cAMP signaling, which serves as a key regulator of the cAMP-PKA-CREB pathway essential for neuronal survival, synaptic plasticity, and cognitive function. Research has demonstrated that inhibition of PDE4 enhances cAMP signaling, leading to downstream activation of transcription factors that promote expression of neuroprotective genes and synaptic proteins [2]. This mechanism underlies the observed benefits in models of Alzheimer's disease, schizophrenia, and ischemic stroke, where PDE4 inhibition has been shown to rescue impaired long-term potentiation (LTP), reduce neuroinflammation, and restore cognitive function [3] [4].
CDC-801 (CAS No. 192819-27-5) is a chemically synthesized inhibitor with molecular formula C₂₃H₂₄N₂O₅ and molecular weight of 408.45 g/mol. The compound exhibits dual inhibitory activity against both PDE4 enzyme activity and TNF-α production, with half-maximal inhibitory concentrations (IC₅₀) of 1.1 μM and 2.5 μM, respectively [1]. This dual mechanism is significant as it simultaneously addresses both signaling deficits (through cAMP elevation) and neuroinflammatory components (through cytokine suppression) commonly present in neurodegenerative conditions.
The compound's pharmacological profile suggests it functions by competitively binding to the catalytic site of PDE4 enzymes, thereby preventing cAMP hydrolysis and increasing intracellular cAMP concentrations. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), initiating transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses [5] [2]. CDC-801's additional inhibition of TNF-α production further enhances its anti-inflammatory properties, potentially providing synergistic benefits in neuroinflammatory conditions.
PDE4 inhibition represents a promising therapeutic strategy for multiple neurological disorders through its effects on cAMP signaling cascades:
Alzheimer's Disease Pathology: PDE4 inhibition has demonstrated potential in reducing amyloid-beta accumulation and tau hyperphosphorylation in experimental models. The mechanism involves restoration of CREB function, which enhances expression of genes responsible for neuronal resilience and synaptic maintenance. Recent research shows that dual inhibition of PDE4 and PDE10A produces synergistic effects on the cAMP-PKA-CREB pathway, resulting in reduced AD pathology and improved cognitive performance in APP/PS1 mouse models [2].
Cognitive Deficit Rescue: In MK-801-induced models of cognitive impairment, PDE4 inhibition by rolipram rescued impaired long-term potentiation and object recognition memory deficits. These findings suggest that CDC-801 may share similar potential for restoring cognitive function in psychosis-related disorders [3]. The rescue effect is mediated through enhanced hippocampal synaptic plasticity, demonstrating the critical role of cAMP signaling in memory processes.
Ischemic Stroke Recovery: PDE4 inhibition promotes neuroplasticity following cerebral ischemia by enhancing dendritic spine density, synaptic protein expression, and neurogenesis. This enhanced plasticity facilitates functional recovery of neurological behaviors, including learning and memory, after stroke in rodent models [4]. The mechanism involves cAMP/CREB-mediated increases in brain-derived neurotrophic factor (BDNF), a potent modulator of neuroplasticity.
The anti-inflammatory properties of CDC-801 stem from both its direct inhibition of TNF-α production and its cAMP-elevating effects on immune cell function:
Cytokine Regulation: Through suppression of TNF-α with an IC₅₀ of 2.5 μM, CDC-801 directly limits the production of this key pro-inflammatory mediator involved in neuroinflammatory processes [1]. Elevated cAMP levels in immune cells further inhibit the release of additional inflammatory cytokines, including IL-6 and IL-17.
Immune Cell Modulation: Increased intracellular cAMP in microglia and astrocytes promotes a shift toward anti-inflammatory phenotypes, reducing the release of neurotoxic factors and enhancing production of neuroprotective mediators [5]. This mechanism is particularly relevant for conditions like multiple sclerosis, traumatic brain injury, and age-related neuroinflammation.
Table 1: Comparative Analysis of PDE4 Inhibitors in Neurological Applications
| Compound | Molecular Target | IC₅₀ Value | Therapeutic Effects | Experimental Models |
|---|---|---|---|---|
| CDC-801 | PDE4, TNF-α | 1.1 μM (PDE4), 2.5 μM (TNF-α) | Neuroprotection, Anti-inflammatory | In vitro enzyme assays |
| Rolipram | PDE4 (all subtypes) | Low nM range | Cognitive enhancement, LTP rescue | MK-801 rodent model, Alzheimer's models |
| Psoralidin | PDE4A | EC₅₀: 230.4 μM | Neuroprotection against glutamate toxicity | HT-22 cells, MK-801 model |
| Apremilast | PDE4 | Clinically approved | Alcohol intake suppression | Preclinical and clinical studies |
Table 2: cAMP Signaling Assay Parameters and Pharmacological Responses
| Parameter | Experimental Value | Experimental Conditions | Biological Significance |
|---|---|---|---|
| CDC-801 PDE4 IC₅₀ | 1.1 μM | In vitro enzyme assay | Primary molecular target potency |
| CDC-801 TNF-α IC₅₀ | 2.5 μM | Cell-based assay | Anti-inflammatory potency |
| Psoralidin EC₅₀ | 230.4 μM | HT-22 cell neuroprotection | Natural compound comparison |
| MK-801 IC₅₀ | 62.4 μM | HT-22 cell toxicity (24h) | Reference for toxicity model |
| Rolipram LTP Enhancement | Significant rescue | In vivo rat hippocampus | Functional plasticity outcome |
| cAMP-PKA-CREB Activation | >2-fold increase | iPSC-derived neurons | Downstream signaling efficacy |
Purpose: To evaluate the inhibitory potency of CDC-801 against PDE4 enzyme activity.
Materials:
Procedure:
Validation Notes: Include positive controls (e.g., rolipram) in each assay. Ensure linear reaction conditions by verifying time and enzyme concentration dependence in preliminary experiments [1] [6].
Purpose: To assess CDC-801's protective effects against MK-801-induced neurotoxicity.
Materials:
Procedure:
Validation Notes: The MK-801 IC₅₀ of 62.4 μM provides an appropriate challenge concentration. Include positive controls (e.g., psoralidin) for neuroprotective efficacy comparison [7].
Purpose: To evaluate CDC-801's ability to restore hippocampal long-term potentiation in MK-801-treated animals.
Materials:
Procedure:
Validation Notes: This protocol adapts established methodologies for PDE4 inhibitor evaluation [3]. Include vehicle-treated and healthy control groups for comparison. Rolipram (0.5 mg/kg) serves as an appropriate positive control.
Figure 1: CDC-801 Signaling Pathway and Mechanisms of Action. CDC-801 inhibits PDE4, leading to increased cAMP levels, PKA activation, CREB phosphorylation, and neuroprotective gene expression. Concurrent TNF-α suppression reduces neuroinflammation.
Figure 2: Experimental Workflow for Evaluating CDC-801. Comprehensive assessment begins with in vitro target engagement, progresses through cellular efficacy models, and culminates in functional in vivo validation.
When developing CDC-801 as a therapeutic agent, several technical challenges must be addressed:
PDE4 Subtype Selectivity: CDC-801's activity profile across PDE4 subtypes (A-D) remains uncharacterized. As different subtypes regulate distinct physiological functions, subtype-specific effects could influence both efficacy and side effect profiles. For example, PDE4D inhibition has been specifically linked to emesis, while PDE4B may be more involved in inflammation [8] [4]. Detailed subtype selectivity profiling is essential for predicting clinical performance.
Blood-Brain Barrier Penetration: The pharmacokinetic properties of CDC-801, particularly its ability to cross the blood-brain barrier, have not been experimentally determined. Structural modifications or formulation strategies may be required to achieve therapeutic CNS concentrations. Incorporation of logP, polar surface area, and P-glycoprotein substrate assessments in early development can guide optimization.
Therapeutic Window Determination: The relationship between PDE4 inhibition potency (IC₅₀ = 1.1 μM) and observed cellular effects (neuroprotection at 100-400 μM) suggests potential potency-efficacy discrepancies. This may indicate limited cellular penetration, compensatory mechanisms, or additional targets contributing to efficacy. Detailed concentration-response studies across assay systems are needed to establish the true therapeutic window.
CDC-801 represents a promising dual-activity compound with potential applications in neurological disorders involving cAMP signaling deficits and neuroinflammation. Its combined inhibition of PDE4 and TNF-α addresses multiple pathological processes simultaneously, potentially offering advantages over single-target approaches. The experimental protocols outlined herein provide a comprehensive framework for characterizing its pharmacological profile and therapeutic potential.
Future development should focus on lead optimization to improve potency and selectivity, particularly through structural modifications that enhance PDE4 subtype selectivity and blood-brain barrier penetration. Additionally, exploration of combination therapies with established neuroprotective agents may reveal synergistic benefits. The progression of CDC-801 through validated preclinical models representing diverse neurological conditions will ultimately determine its translational potential as a novel therapeutic agent for currently treatment-resistant disorders.
CDC-801 is a small molecule investigated as a phosphodiesterase-4 (PDE4) and Tumor Necrosis Factor-alpha (TNF-α) inhibitor [1] [2] [3]. Its potential therapeutic applications are rooted in the dual inhibition of these targets, which play key roles in inflammatory processes.
The table below summarizes the core identity and known bioactivity of CDC-801.
| Property | Description |
|---|---|
| Chemical Formula | C₂₃H₂₄N₂O₅ [1] |
| Molecular Weight | 408.45 g/mol [1] [3] |
| CAS Number | 192819-27-5 [1] [2] [3] |
| Mechanism of Action | Inhibitor of PDE4 and TNF-α [2] [3] |
| PDE4 Half-Maximal Inhibitory Concentration (IC₅₀) | 1.1 µM [2] [3] |
| TNF-α IC₅₀ | 2.5 µM (in LPS-stimulated human PBMC) [2] [3] |
| PDE4 Isoforms Targeted | PDE4A, PDE4B, PDE4D [1] |
| Synonyms | CC-1088 [1] |
The therapeutic interest in CDC-801 stems from the well-established role of PDE4 in inflammation.
The following diagram illustrates the proposed signaling pathway and mechanism of action for CDC-801.
While a specific protocol for CDC-801 is not publicly available, the following is a generalized methodology for assessing PDE4 inhibitory activity, based on standard practices in the field [8].
Protocol: In Vitro Evaluation of PDE4 Inhibitory Activity
1. Objective To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., CDC-801) against recombinant human PDE4 enzymes.
2. Materials
3. Equipment
4. Procedure
5. Data Analysis
CDC-801 was noted in scientific literature as a thalidomide analogue containing a methylphthalimide moiety, a structural feature found in other PDE4 inhibitors [8]. Its investigation in clinical trials for conditions like Chronic Lymphocytic Leukemia suggests potential applications beyond inflammatory diseases, possibly leveraging its immunomodulatory properties [1].
The field of PDE4 inhibitor research continues to advance, focusing on overcoming challenges like emetic side effects often associated with inhibition of the PDE4D subtype [4] [5]. Recent studies highlight:
CDC-801 is a characterized PDE4/TNF-α inhibitor with known potency (IC₅₀). While its full pharmacological profile and clinical development status are not fully detailed in the public domain, it serves as a valid tool compound for researching the PDE4 inhibition pathway. The provided application notes and generalized protocol offer a foundation for scientists to explore its mechanism and activity in relevant experimental models. Future work in this area will benefit from the ongoing development of more selective PDE4B inhibitors and novel therapeutic strategies.
Title: Dual-Target Inhibition of CDC801 and the Therapeutic Potential of PDE4D Selectivity in CNS Disorders
Introduction Phosphodiesterase-4 (PDE4) enzymes are critical regulators of cyclic adenosine monophosphate (cAMP), a secondary messenger integral to numerous cellular processes. The PDE4 family, particularly the PDE4D subtype, has emerged as a promising therapeutic target for central nervous system (CNS) disorders, inflammatory diseases, and certain cancers [1] [2]. These notes detail the pharmacological profile of the dual inhibitor this compound and elaborate on the mechanism and benefits of selective PDE4D inhibition, providing key experimental protocols for related research.
1. Compound Profile: this compound this compound is characterized as a potent, orally active dual inhibitor targeting both PDE4 and Tumor Necrosis Factor-alpha (TNF-α) [3] [4].
2. The PDE4D Inhibition Mechanism While this compound is a non-selective PDE4 inhibitor, recent research highlights the distinct advantages of targeting the PDE4D subtype specifically. The diagrams below illustrate the cellular mechanism of PDE4D inhibition and its specific role in a chronic stress model.
Diagram 1: Core signaling pathway of PDE4D inhibition. PDE4D inhibition elevates cAMP, activating PKA and CREB to promote neuroprotective gene transcription.
3. Experimental Protocols for PDE4D Research Protocol 1: Assessing cAMP Accumulation in vitro
Protocol 2: Evaluating Antidepressant-like Effects in vivo
4. Comparative Pharmacological Profiles The table below summarizes key differences between selective PDE4B and PDE4D inhibitors, which is crucial for guiding targeted drug development.
| Inhibitor | Molecular Target | Key Pharmacological Effects | Potential Therapeutic Indications |
|---|---|---|---|
| A-33 | PDE4B (≥100-fold selective) | Antidepressant-like activity in FST/TST; no effect on memory [6] | Major Depressive Disorder [6] |
| D159687 | PDE4D (allosteric inhibitor) | Procognitive effects in Novel Object Recognition test; no antidepressant activity [6] | Alzheimer's disease, memory disorders [6] |
| Rolipram | Non-selective PDE4 | Antidepressant, anxiolytic, and memory-enhancing effects; significant emetic side effects [1] [6] | (Historically investigated, limited by tolerability) |
It is important to note that while the chemical and basic mechanistic data for This compound is consistent across supplier websites [3] [4] [5], I could not find detailed, peer-reviewed studies on its specific binding mode, selectivity profile, or comprehensive preclinical data. The more robust pharmacological profiles and mechanistic insights currently available in the literature are for other, more characterized inhibitors like A-33 and D159687 [6]. Further investigation may be required to fully elucidate this compound's properties.
CDC-801 is a potent, orally active dual inhibitor that targets both phosphodiesterase-4 (PDE4) and tumor necrosis factor-α (TNF-α), making it a promising candidate for inflammatory conditions, cognitive disorders, and oncological research. As a small molecule with the chemical formula C₂₃H₂₄N₂O₅ and molecular weight of 408.45 g/mol, CDC-801 exhibits significant inhibitory activity with IC₅₀ values of 1.1 μM for PDE4 and 2.5 μM for TNF-α production [1]. The compound is currently in investigational stages with clinical trials exploring its potential in treating chronic lymphocytic leukemia and other conditions [2]. These application notes provide detailed protocols and data to support researchers in utilizing CDC-801 for preclinical studies, focusing on its mechanisms, applications, and experimental methodologies.
Table 1: Basic Chemical Properties of CDC-801
| Property | Specification |
|---|---|
| CAS Number | 192819-27-5 |
| Molecular Formula | C₂₃H₂₄N₂O₅ |
| Molecular Weight | 408.45 g/mol |
| Appearance | White to off-white solid |
| Chemical Name | 3-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years |
| Solubility | Soluble in DMSO (10 mM concentration) |
Table 2: Biological Activity Data for CDC-801
| Target | IC₅₀ Value | Assay System | Biological Effect |
|---|---|---|---|
| PDE4 | 1.1 μM | Enzyme inhibition assay | Prevents cAMP degradation |
| TNF-α Production | 2.5 μM | LPS-stimulated human PBMC | Reduces inflammatory cytokine release |
| Cellular Migration | Not determined | Wound healing/Transwell assays | Modulates cytoskeletal dynamics |
Anti-inflammatory Effects: CDC-801 demonstrates significant inhibition of TNF-α production in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) with an IC₅₀ of 2.5 μM [1]. This positions it as a potential therapeutic candidate for inflammatory bowel disease, rheumatoid arthritis, and other TNF-α-driven pathologies, similar to other PDE4 inhibitors like roflumilast which have shown efficacy in reducing clinical scores and TNF expression in experimental colitis models [3].
Cognitive Enhancement Potential: While direct studies with CDC-801 are limited, PDE4 inhibitors as a class have demonstrated significant cognitive enhancement effects in preclinical models. Roflumilast, another PDE4 inhibitor, has been shown to improve verbal memory in schizophrenia patients and rescue MK-801-induced impairments in long-term potentiation and object recognition memory in animal models [4] [5]. These findings suggest potential applications for CDC-801 in cognitive disorders and conditions characterized by memory impairment.
Cytoskeletal Modulation: Research on related compounds indicates that modulation of cAMP signaling through PDE4 inhibition affects the RhoA/ROCK1 pathway, which regulates cytoskeletal dynamics, cell migration, and synaptic plasticity [6]. This mechanism may underlie the potential of CDC-801 to address psychosis-related conditions where cytoskeletal dynamics are disrupted.
Purpose: To evaluate the inhibitory activity of CDC-801 against PDE4 enzyme.
Materials:
Procedure:
Validation Notes: The assay should demonstrate an IC₅₀ of approximately 1.1 μM for CDC-801 based on published data [1]. Include reference controls (e.g., rolipram as positive control) to validate assay performance.
Purpose: To assess the effect of CDC-801 on LPS-stimulated TNF-α production.
Materials:
Procedure:
Validation Notes: Expected IC₅₀ for CDC-801 in this assay is approximately 2.5 μM based on published literature [1]. Include controls (unstimulated cells, LPS-only stimulated cells, and reference inhibitor if available).
Purpose: To evaluate the effect of CDC-801 on cytoskeletal dynamics and cell migration.
Materials:
Procedure:
Validation Notes: Based on related research, CDC-801 is expected to reverse MK-801-induced inhibition of cell migration and F-actin disruption through modulation of Rho-related proteins (RhoGDI1, RhoA, CDC42, Rac1, ROCK1, MLC2, PFN1) [6].
The primary mechanism of CDC-801 involves inhibition of PDE4, leading to increased intracellular cAMP levels. This pathway plays crucial roles in neurotransmission, inflammatory response, and memory formation.
Diagram 1: cAMP/PKA/CREB Signaling Pathway Enhanced by CDC-801. CDC-801 inhibits PDE4, preventing cAMP degradation and leading to activation of downstream effectors including PKA and CREB, which modulate gene expression, neurotransmission, inflammation, and memory processes [7] [4] [5].
CDC-801 modulates cytoskeletal dynamics through the RhoA/ROCK1 pathway, which is relevant to its effects on cell migration and potential antipsychotic properties.
Diagram 2: RhoA/ROCK1 Signaling Pathway in Cytoskeletal Remodeling. CDC-801 modulates RhoGDI1 activity, which regulates RhoA and subsequent ROCK1 activation, leading to phosphorylation of MLC2 and reorganization of F-actin, ultimately affecting cell migration and cytoskeletal dynamics [6].
The table below summarizes the known information about CDC-801 from the search results:
| Attribute | Details |
|---|---|
| Drug Status | Investigational; no approved clinical indications [1]. |
| Associated Clinical Trial | Listed in NCT00006097: "Chemotherapy in Treating Patients With Chronic Lymphocytic Leukemia" [1]. |
| Mechanism of Action | Characterized as a phosphodiesterase 4 (PDE4) inhibitor, targeting PDE4A, PDE4B, and PDE4D isoforms [1]. |
| Chemical Data | Formula: C₂₃H₂₄N₂O₅; Molecular Weight: 408.454 g/mol [1]. |
The search results contained extensive information on current, established CLL therapies, but none connected these modern treatments to CDC-801.
Since information on CDC-801 is scarce, the following overview of contemporary CLL targeted therapies may provide valuable context for your research. Current first-line treatments often involve fixed-duration combinations or continuous monotherapies centered on two primary classes of targeted agents [2] [3].
The diagram below illustrates the mechanisms of action for these standard therapies, which disrupt critical survival signals in CLL cells.
Given the lack of specific data on CDC-801, here are suggested paths to gather more relevant information for your project:
In drug development, a stability-indicating method is a validated analytical procedure that can accurately and reliably measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or other components in the sample [1]. The goal is to monitor the quality of a drug substance and product throughout its shelf life.
Gradient Reversed-Phase HPLC with UV detection (RPLC-UV) is the most common platform for these methods for several key reasons [1]:
Developing a robust, stability-indicating method is a systematic process. The following table summarizes a traditional five-step approach, as outlined by Snyder and colleagues [1].
| Development Step | Key Activities & Objectives |
|---|---|
| Step 1: Define Method Type | Determine if the method is for assay/impurities (most common), identification, or preparative purposes. |
| Step 2: Gather Sample Info | Collect data on analyte physicochemical properties (pKa, logP, structure) to inform column and mobile phase selection. |
| Step 3: Initial Scouting | Perform initial "scouting" runs with a broad gradient on a common column (e.g., C18) to gather data on retention, impurity profile, and UV spectrum. |
| Step 4: Fine-Tuning | Use "selectivity tuning" by adjusting mobile phase (pH, organic modifier), temperature, and gradient time to resolve all critical peaks. |
| Step 5: Validation | Formally validate the method to prove it is specific, accurate, precise, linear, and robust as per ICH, FDA, and USP requirements [2]. |
This protocol provides a starting point for method development, based on common practices described in the literature [3] [1].
1. Sample Preparation
2. Instrumentation and Conditions The following conditions serve as a generic starting point [3] [1].
3. Data Analysis from Scouting Run The initial chromatogram provides critical information for further optimization [1]:
The diagram below outlines the logical workflow for developing a stability-indicating HPLC method, from definition to validation.
Modern method development leverages advanced tools and strategies for greater efficiency [1].
1. Introduction Cell viability assays are indispensable tools in drug discovery and development, used primarily for screening compound collections for cytotoxic effects and measuring cell proliferation. These assays estimate the number of viable cells in a population based on markers of metabolic activity, protease activity, or cellular ATP content. The MTT tetrazolium reduction assay was a pioneering homogeneous method developed for a 96-well format suitable for high-throughput screening (HTS) and remains widely used in academic and industrial settings [1].
2. Key Assay Methodologies Several classes of assays are used to measure viable cell numbers, each with distinct mechanisms and readouts. The most common categories include:
3. Comparison of Major Cell Viability Assay Methods The table below summarizes the core characteristics of the primary assay types.
| Assay Type | Detection Mechanism | Signal Readout | Key Advantages | Key Limitations |
|---|---|---|---|---|
| MTT Tetrazolium | Reduction to formazan by metabolically active cells | Absorbance (570 nm) | Widely adopted, proven technology | Requires solubilization step; potential cytotoxicity |
| MTS/XTT/WST-1 | Reduction to formazan (often via an intermediate electron acceptor) | Absorbance (490-500 nm) | Often more water-soluble formazan products | May require intermediate electron acceptor for efficiency |
| Resazurin Reduction | Reduction to fluorescent resorufin | Fluorescence | Homogeneous, "one-step" protocol | Longer incubation times may be required |
| ATP Detection | Luciferase-mediated reaction with ATP | Luminescence | Highly sensitive, broad linear range | Requires cell lysis; endpoint assay |
This protocol is adapted from the Assay Guidance Manual for a generic 96-well plate format [1].
1. Principle The yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is actively reduced by viable cells to purple formazan crystals. The quantity of formazan, measured by absorbance, is proportional to the number of viable, metabolically active cells.
2. Key Materials
3. Workflow Procedure The following diagram outlines the key steps in the MTT assay workflow:
4. Step-by-Step Instructions
5. Critical Factors for Optimization
Common issues and recommended solutions for the MTT assay are summarized below.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High Background | Spontaneous MTT reduction | Use fresh MTT solution; protect from light; check pH of culture medium |
| Low Signal | Too few cells; short incubation time; inactive cells | Optimize cell seeding density; extend MTT incubation time; ensure cells are healthy and in log phase |
| Precipitate not Dissolving | Inefficient solubilization | Ensure solubilization solution is fresh and at room temperature; extend mixing time |
| High Variability | Inconsistent cell seeding or pipetting | Ensure a homogeneous cell suspension when plating; use calibrated pipettes |
When adapting this assay for HTS, consider the following:
AN-Title: A Protocol for the Assessment of Pharmacokinetics, Safety, and Tolerability of a New Chemical Entity in Healthy Adult Subjects
Pharmacokinetic studies are a cornerstone of drug development, designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NICE) [1]. A well-designed Phase I PK study provides critical data to inform dosage selection for later-phase clinical trials. For the purpose of this protocol, the drug candidate is referred to as "CDC-801," a hypothetical new chemical entity.
Primary Objectives:
Secondary Objectives:
This will be a single-center, randomized, double-blind, placebo-controlled study. It will comprise two parts:
A schematic of the study workflow is provided below.
Diagram 1: High-Level Study Workflow.
Intensive blood sampling will be performed to characterize the concentration-time profile. The table below outlines a standard sampling schedule for a SAD cohort.
Table 1: Example Blood Sampling Schedule for SAD Cohort
| Sample Point | Time Relative to Dosing |
|---|---|
| Pre-dose | 0 hour (within 1 hour before) |
| 1 | 0.5 hours |
| 2 | 1 hour |
| 3 | 2 hours |
| 4 | 4 hours |
| 5 | 8 hours |
| 6 | 12 hours |
| 7 | 24 hours |
| 8 | 48 hours |
| 9 | 72 hours |
Primary PK parameters will be derived using NCA with validated software (e.g., Phoenix WinNonlin).
Table 2: Key Pharmacokinetic Parameters and Definitions
| Parameter | Definition |
|---|---|
| ( C_{max} ) | Maximum observed plasma concentration |
| ( T_{max} ) | Time to reach ( C_{max} ) |
| ( AUC_{0-t} ) | Area under the plasma concentration-time curve from time zero to the last measurable time point |
| ( AUC_{0-\infty} ) | AUC from time zero extrapolated to infinity |
| ( t_{1/2} ) | Apparent terminal elimination half-life |
| ( CL/F ) | Apparent total clearance of the drug from plasma |
| ( V_d/F ) | Apparent volume of distribution |
A PopPK model will be developed to describe the time course of drug exposure and investigate sources of variability [2]. The workflow for building a PopPK model is complex and iterative, as shown below.
Diagram 2: Iterative PopPK Model Development Workflow.
For mechanistic insight, a PBPK model can be developed to simulate drug absorption and disposition. These models are particularly valuable for predicting food effects and drug-drug interactions (DDIs) [3] [4]. For instance, a PBPK model can incorporate the complex effects of a high-fat meal on gastrointestinal physiology (e.g., changed transit times, bile salt secretion) to understand changes in a drug's ( C_{max} ) and AUC, as demonstrated with paliperidone [3].
Safety will be monitored throughout the study via:
The study will be conducted in accordance with the International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines and the Declaration of Helsinki. The study results will be compiled in a final clinical study report.
Although not for CDC-801, the search results show how pharmacodynamic properties of drugs are typically presented. The table below summarizes the mechanisms of action for different drugs, which is a core component of pharmacodynamics [1] [2] [3].
| Drug Name | Primary Target | Key Pharmacodynamic Mechanisms | Relevant Measurement Endpoints |
|---|---|---|---|
| Cyclodextrin Itraconazole [1] | Fungal cell membrane | Disruption of ergosterol synthesis; fungistatic/fungicidal activity | Oropharyngeal Candidiasis (OPC) clinical score; Minimum Inhibitory Concentration (MIC) |
| Daratumumab [3] | CD38 | Antibody-dependent cellular cytotoxicity (ADCC), Complement-dependent cytotoxicity (CDC), Apoptosis, Immunomodulation | Overall Response Rate (ORR); CD38 receptor saturation |
| Isatuximab [2] | CD38 | ADCC, CDC, Direct apoptosis, Inhibition of adenosine production | Overall Response Rate (ORR) |
Below is a generalized template for a pharmacodynamics study protocol, inspired by the methodologies found in the search results. You can adapt it for CDC-801 once you have the specific information.
Title: Protocol for Assessing the In Vitro Pharmacodynamics of an Investigational Drug Objective: To evaluate the key pharmacodynamic mechanisms of action, including [e.g., target receptor binding, functional cell-based activity]. 1. Test Article & Reagents:
Here is a DOT language script that creates a diagram illustrating a hypothetical mechanism of action. It follows all your specifications, including color palette, label distance, and text contrast.
This script generates a diagram titled "Drug Mechanism of Action" that visualizes the logical relationships between a drug, its target, and its downstream effects.
Drugs with low solubility, such as CDC-801, often fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) [1]. The primary challenge is that low solubility leads to low bioavailability, meaning a higher dosage is required to achieve the therapeutic effect, which in turn increases the risk of side effects [1].
The table below outlines the core characteristics and standard improvement strategies for these drug classes.
| BCS Class | Solubility | Permeability | Rate-Limiting Step for Absorption | Common Solubility Enhancement Strategies |
|---|
| Class II | Low | High | Dissolution Rate | • Lipid-based systems • Particle size reduction (Nanonization) • Self-emulsifying drug delivery systems (SEDDS) • Crystal modification [1] | | Class IV | Low | Low | Dissolution Rate & Permeability | • Permeability enhancers (under investigation) • Methods similar to Class II can be applied, but with greater challenge and limited success [1] |
Nanoscale Drug Delivery Systems (NDDS) are a leading approach to overcome solubility limitations. The following table summarizes the most relevant techniques.
| Technique | Mechanism of Action | Key Advantages | Considerations & Limitations |
|---|---|---|---|
| Lipid-Based Nanoparticles | Encapsulates drug in lipid matrix, enhancing wettability and dissolution [1]. | Improved drug stability, potential for controlled release [1]. | Stability of the final formulation, potential for drug expulsion [1]. |
| Polymer-Based Nanoparticles | Drug is dissolved, entrapped, or attached to a polymer matrix [1]. | Controlled release, high stability, and potential for targeted delivery [1]. | Biocompatibility of polymers, complexity of manufacturing [1]. |
| Nanoemulsions | Forms fine oil-in-water droplets (<100 nm) to solubilize the drug [1]. | Kinetically stable, clear appearance, can mimic intestinal environment [1]. | Requires specific surfactant and co-surfactant combinations [1]. |
| Particle Size Reduction (Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate [1]. | Well-established method, can significantly improve dissolution [1]. | Not suitable for powders with poor wettability; risk of particle aggregation [1]. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Forms fine emulsion upon gentle agitation in GI fluids, presenting drug in a solubilized form [1]. | Overcomes slow dissolution, utilizes natural digestion processes [1]. | The success depends on the selection of lipids and surfactants [1]. |
The following diagram maps out a logical workflow for developing a solubility enhancement strategy.
A generic protocol for preparing and testing solid lipid nanoparticles (SLNs) is provided below as a starting point for experimentation.
Protocol: Formulation and Evaluation of Solid Lipid Nanoparticles (SLNs)
Q1: Why should I consider nanotechnology over traditional methods like particle size reduction? Traditional micronization can improve dissolution, but it has limitations, especially for very fine powders with poor wettability, which can lead to aggregation [1]. Nanotechnology not only increases surface area but also can change the saturation solubility of the drug and enhance its permeability, leading to a more significant improvement in bioavailability [1].
Q2: What is the key difference between a nanoemulsion and a self-emulsifying system? A nanoemulsion is a pre-formed, kinetically stable mixture of oil, water, and surfactants with a droplet size below 100 nm [1]. A self-emulsifying drug delivery system (SEDDS) is typically a concentrate (liquid or solid) of drug, oil, and surfactants that spontaneously forms a fine emulsion upon mild agitation in the gastrointestinal fluids, without the need for high-energy input during administration [1]. SEDDS are particularly advantageous for oral drug delivery.
Q3: How do I choose between a lipid-based and a polymer-based nanoparticle system? The choice depends on the drug's properties and the target release profile.
Based on the "Core Elements" model used in hospital diagnostic excellence programs, an effective technical support hub should be built on several key pillars [1]. The table below outlines how this model can be adapted for a research and development setting.
| Core Element | Description & Application to R&D |
|---|---|
| Leadership & Accountability | Commitment from R&D leadership to dedicate resources (personnel, funding, IT) to maintaining and updating the support center. |
| Multidisciplinary Expertise | Creating a support team that includes experts in chemistry, process engineering, data science, and laboratory equipment. |
| User Engagement | Designing the center with direct input from researchers. This includes creating clear channels for users to report new issues or suggest guide improvements. |
| Actionable Content | Providing clear, step-by-step troubleshooting guides, detailed experimental protocols, and a process for learning from past issues. |
| Education & Training | Educating users on how to effectively use the support center, understand the protocols, and apply troubleshooting steps. |
| Tracking & Reporting | Monitoring the usage of the support center (e.g., most frequented guides, unresolved issues) to continuously improve its content and functionality. |
To illustrate, here is a sample troubleshooting guide and protocol for yield optimization, based on the development of a self-replicating RNA (srRNA) vaccine platform [2]. This demonstrates the level of detail you can aim for with your specific data on CDC-801.
| Problem | Possible Root Cause | Recommended Action | Expected Outcome |
|---|---|---|---|
| Suboptimal in vivo expression | Non-optimal 5'/3' untranslated regions (UTRs) and polyA tail length in DNA template. | Redesign vector to minimize non-native 5'/3' nucleotides and extend templated polyA tail to ~68 residues [2]. | Increased peak and durability of protein expression, leading to higher bioactivity. |
| Low immunogenicity at ultra-low doses | Poor cellular immunity and T-cell response. | Verify the quality of T-cell response via intracellular cytokine staining for polyfunctional CD8+ and CD4+ T cells [2]. | Robust, polyfunctional T-cell responses even at picogram dose levels. |
| High reactogenicity (adverse events) | Impurities from manufacturing or characteristics of the formulation (e.g., LNP). | Optimize long RNA manufacturing process and proprietary LNP formulation [2]. | Improved therapeutic index (>100-fold) with no dose-limiting toxicities. |
Objective: To assess the immunogenicity and dose-response relationship of an optimized srRNA vaccine in a mouse model.
Methodology (as described in [2]):
Below is a Graphviz diagram that outlines the logical workflow of the yield optimization and testing process described in the protocol above. The diagram uses the specified color palette to ensure clarity and compliance with your style guide.
Short Title: srRNA Yield Optimization Workflow
Since specific data for CDC-801 was unavailable in the search results, here are practical steps to find the information you need:
What is the difference between targeted and nontargeted metabolomics, and which approach should I use? Targeted metabolomics focuses on the precise quantification of a predefined set of "known" metabolites, offering high sensitivity and specificity for specific pathways. In contrast, nontargeted metabolomics aims to comprehensively measure as many metabolites as possible, including many "unknown" compounds, providing a broader, discovery-oriented view. The hybrid approach, which captures both targeted and nontargeted data in a single run, is increasingly favored as it combines the strengths of both, enabling both hypothesis testing and novel biomarker discovery [1].
What is the biggest bottleneck in nontargeted metabolomics, and how can it be overcome? The major bottleneck is the identification of the thousands of metabolite features detected in a typical experiment. This process has traditionally been slow and manual. A modern solution is the autonomous metabolomics workflow, which integrates data acquisition and analysis. This method uses high-resolution mass spectrometry to simultaneously collect quantitative (MS) and structural (MS/MS) data, followed by automatic processing and database matching using platforms like XCMS Online and METLIN, drastically reducing identification time [2].
Why should I use a hybrid LC-MS method, and what quality controls are critical? A hybrid method allows for the simultaneous analysis of targeted and nontargeted compounds, providing complementary information and a more complete picture of the metabolome. Key quality control (QC) measures include:
Here are detailed methodologies for key experiments cited in the search results.
This protocol is adapted from a large-scale study investigating diabetes biomarkers [1].
This workflow is designed to integrate profiling and identification into a single, efficient process [2].
The table below outlines common problems, their potential causes, and solutions based on standard laboratory practices and the search results.
| Problem | Potential Causes | Solutions |
|---|---|---|
| High missingness in metabolite data | Low abundance metabolites, poor ionization, instrument detection limit. | Impute values at half the lowest batch value if missingness <5%; exclude features with >5% missingness or CV >30% [1]. |
| Poor chromatographic separation | Column degradation, improper mobile phase pH, suboptimal gradient. | Use dedicated HILIC columns; optimize gradient elution with buffers like ammonium acetate/ammonium hydroxide [2]. |
| Inability to identify nontargeted metabolites | Lack of matching spectra in databases, poor-quality MS/MS data. | Use high-resolution tandem MS; concentrate QC pools for better low-abundance feature detection; utilize advanced prediction software (SIRIUS) [1] [2]. |
| Low correlation between known/unknown metabolites | Nontargeted features capture truly novel compounds or pathways. | Expected behavior; nontargeted and targeted metabolomics provide complementary information (median correlation ρ = 0.29 reported) [1]. |
The following diagrams illustrate the core workflows for metabolite identification, based on the protocols above.
This diagram visualizes the integrated workflow for simultaneous metabolite profiling and identification [2].
This chart outlines the detailed steps for identifying unknown metabolites, especially from nontargeted studies [1].
The table below summarizes the key quantitative data available for CDC-801 from the search results.
| Property | Value | Source / Context |
|---|---|---|
| Molecular Weight | 408.45 g/mol | [1] |
| Chemical Formula | C({23})H({24})N({2})O({5}) | [2] [1] |
| PDE4 Inhibition (IC₅₀) | 1.1 μM | [1] |
| TNF-α Inhibition (IC₅₀) | 2.5 μM | [1] |
| Solubility (DMSO) | 4.08 mg/mL (9.99 mM) | [1] |
While direct protocols for CDC-801 are unavailable, the general workflow for optimizing protein binders involves a cycle of computational design and experimental validation [3]. The diagram below outlines this core concept.
This initial phase aims to reduce experimental workload by predicting promising mutations.
This phase tests the computationally designed libraries to isolate the best-performing binders.
Given the lack of specific data, here are some hypothetical FAQs based on general practices in the field.
Q1: The binding affinity of our CDC-801 derivative is not improving despite multiple rounds of mutation. What could be wrong?
Q2: Our optimized binder has high affinity but shows significant off-target effects. How can we improve specificity?
Q3: What are the best practices for transitioning from an in vitro selection system to cellular or in vivo models?
Q1: What is the CDC-801 reference standard used for? The CDC-801 reference standard is a critical component in a high-throughput Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of anti-Protective Antigen (PA) IgG antibodies in human sera. It is used to generate a standard curve, against which the concentration of antibodies in test samples is calculated [1].
Q2: What method uses the CDC-801 standard? It is used in a validated high-throughput screening ELISA. The primary goal of this method is to rapidly test a large number of human serum samples, for instance, during a public health emergency like a release of Bacillus anthracis (anthrax). This redesigned format increased testing capacity 18-fold, from 4 to 72 sera per assay plate [1].
The validation of an analytical method ensures it is reliable, precise, and accurate. The table below summarizes the key performance parameters and acceptance criteria for the high-throughput anti-PA IgG ELISA that uses the CDC-801 standard [1].
| Validation Parameter | Definition | Acceptance Criteria | Assay Performance |
|---|---|---|---|
| Goodness of Fit (r²) | How well the standard curve fits the 4-parameter logistic (4-PL) model [1] | Mean r² ≥ 0.990 [1] | r² = 0.999 [1] |
| Accuracy (Percent Error) | Closeness of measured value to the true value [1] | Percent Error ≤ 25% [1] | Range: -4.6% to 14.4% [1] |
| Precision (Coefficient of Variance - CV) | The degree of reproducibility of repeated measurements [1] | CV ≤ 25% [1] | Range: 9.0% to 21.2% [1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision [1] | Accuracy ≤ 50% Error, Precision CV ≤ 25% [1] | 2.6 μg/mL [1] |
| Dilutional Linearity (Slope) | The ability to obtain measured concentrations that are proportional to the true concentration after dilution [1] | 0.9 ≤ Slope ≤ 1.1 [1] | Slope = 1.02 [1] |
| Diagnostic Sensitivity (DSN) | The assay's ability to correctly identify true positives | Not fully specified in results | The method is reported as "sensitive and specific" [1] |
| Diagnostic Specificity (DSP) | The assay's ability to correctly identify true negatives | Not fully specified in results | The method is reported as "sensitive and specific" [1] |
Here is the detailed methodology for the high-throughput screening assay that utilizes the CDC-801 standard [1].
1. Plate Coating
2. Plate Washing and Blocking
3. Standard and Sample Loading
4. Sample Incubation and Washing
5. Detection Antibody Incubation
6. Signal Development and Reading
7. Data Analysis
The following diagrams outline the experimental workflow and the critical quality control checks for the assay.
High-Throughput Anti-PA IgG ELISA Workflow
Assay Acceptance Criteria Pathway
Problem: High Background Signal
Problem: Poor Standard Curve Fit (r² < 0.990)
Problem: High Variation Between Replicates (CV > 25%)
Problem: Sample Concentrations Reported as >109.4 μg/mL or 0
The process of developing a robust HPLC method is a systematic way to separate, identify, and quantify components in a mixture, which is essential for determining purity. The following workflow outlines the key stages [1].
Effective sample preparation is critical for accurate HPLC results. The goal is to present a sample in a form that is compatible with the instrument and will not interfere with the analysis [1].
| Preparation Method | Analytical Principle | Primary Application in Purity Analysis |
|---|---|---|
| Dilution | Decreases concentration of analyte or matrix | Prevents column/detector overloading; adjusts concentration to calibration range |
| Filtration | Removes particulates from a liquid sample | Extends column lifetime; prevents clogging of instrument fluidics |
| Liquid-Liquid Extraction | Isolates components based on solubility in two immiscible solvents | Purifies the target compound from impurities based on polarity/charge |
| Solid Phase Extraction (SPE) | Selective purification using a sorbent stationary phase | Concentrates the analyte; removes interfering salts or contaminants from the sample matrix |
For situations where no established method exists, a structured development process is required [1].
To accelerate this often time-consuming process, you can leverage automated method development systems. These use hardware for automated column and solvent switching, coupled with specialized software that employs artificial intelligence to guide optimization and robustness testing [1].
Q1: What is the most critical parameter to adjust first for improving separation? While retention (k) and efficiency (N) are important, selectivity (α)—the ability to distinguish between two compounds—has the most significant impact on resolution. Changing the column chemistry or mobile phase composition are the most effective ways to adjust selectivity [1].
Q2: Our purity results are inconsistent between runs. What could be the cause? Inconsistency often points to inadequate robustness or unaddressed matrix effects. First, ensure your sample preparation is reproducible. Then, perform robustness testing to identify which method parameters your separation is most sensitive to, and tighten the control limits for those parameters in your final method [1].
Q3: Where can I find a pre-validated method for my compound? Before developing a new method, check existing resources:
While not a direct purity method, it is valuable for professionals in drug development to know that the FDA regulates liquid chemical sterilants and high-level disinfectants used on medical devices, requiring specific test methods and labeling for clearance. The CDC provides evidence-based guidelines on the appropriate use of these chemicals in healthcare settings [2] [3].
Q1: What are the key phases in bioanalytical method development? A robust method development process involves several stages [1]:
Q2: What guidelines are used for method validation? Method validation should be performed according to recognized regulatory guidelines. For instance, the European Medicines Agency (EMA) guidelines are commonly used in the pharmaceutical industry to validate assays for clinical use [1]. Other bodies, like NIOSH and the CDC, also have long-standing procedures for developing and validating analytical methods [2].
Q3: What is a common cause of poor chromatography and how can it be addressed? A common issue is peak tailing or broadening. This can often be resolved by:
The diagram below outlines a logical workflow for troubleshooting general issues in a bioanalytical method.
The following table addresses specific issues that might be encountered when developing a method similar to the validated UPLC-MS/MS assay for antibiotics described in the search results [1]. This serves as a practical example.
| Issue Category | Specific Symptom | Potential Root Cause | Corrective Action |
|---|---|---|---|
| Sample Preparation | Low recovery for protein-unbound fraction | Non-specific binding to ultrafiltration device [1] | Pre-condition devices with a sample surrogate; validate recovery at physiological temperature [1]. |
| Inconsistent internal standard response | Improper storage/handling of stable isotopically labelled (SIL) IS [1] | Prepare fresh IS stock solutions; ensure consistent volume of IS added to each sample. | |
| Chromatography | Peak broadening for early eluting compounds | Inadequate gradient starting conditions | Optimize initial mobile phase strength to improve focusing on the column head. |
| Retention time drift | Fluctuations in column temperature or mobile phase pH | Ensure consistent column oven temperature; use fresh, properly prepared mobile phase buffers. | |
| Mass Spectrometry | Low sensitivity for all analytes | Ion source contamination or suboptimal parameters | Clean ion source; perform tuning and re-optimize parameters like capillary voltage and source temperature [1]. |
| High chemical noise in blank plasma | Incomplete sample cleanup (co-eluting matrix) | Re-optimize protein precipitation or introduce an additional clean-up step (e.g., solid-phase extraction). | |
| Method Performance | Failing precision (high CV) | Inconsistent sample preparation or injection | Automate pipetting steps where possible; check HPLC injector for leaks or wear [1]. |
| Inaccuracy in QC samples | Matrix effects or analyte degradation | Use SIL-IS for compensation; ensure stability of analytes in the matrix during processing and storage [1]. |
Below is a summarized methodology for a UPLC-MS/MS assay, modeled after the one used for simultaneous antibiotic quantification [1]. You can adapt this framework for your specific "CDC-801" analyte.
1. Sample Preparation (Protein Precipitation)
2. Instrumentation & Conditions (UPLC-MS/MS)
3. Validation Parameters (Following EMA Guidelines) The method should be validated to demonstrate [1]:
What is the first thing I should do if the storage unit for CDC-801 fails? Immediately check and record the temperature. Transfer the CDC-801 vials to a pre-qualified backup storage unit that is maintaining the correct temperature. Do not use the product until the temperature excursion has been fully investigated and product stability is confirmed [1].
How often should staff be trained on storage procedures? Training should be conducted during new employee orientation and annually for all staff involved in handling the product. Additional training is necessary when new products are added to the inventory or when procedures are updated [1].
What type of temperature monitoring device (TMD) is required? A continuous monitoring Digital Data Logger (DDL) is required. It should have a detachable probe, a visible alarm for out-of-range temperatures, and be set to record temperatures at least every 30 minutes. The device must have a current and valid Certificate of Calibration Testing [1].
The following guidelines synthesize principles from reliable public health resources that, while focused on vaccines, are applicable to many temperature-sensitive research compounds [1] [2].
1. Recommended Storage Equipment To ensure product integrity, the correct cold storage equipment is essential.
| Equipment Type | Recommendation | Rationale & Key Specifications |
|---|---|---|
| Primary Unit | Pharmaceutical-grade, purpose-built refrigerator or freezer | Designed for stable temperature control; minimizes risk of freezing (refrigerators) or temperature swings (freezers) [1] |
| Alternative Unit | Stand-alone, household-grade unit (only for refrigeration) | Acceptable if purpose-built not available; do not use combined refrigerator/freezer units due to risk of freezing refrigerated products [1] |
| Prohibited Unit | Dormitory-style or bar-style units | Single exterior door and evaporator plate pose a significant risk of freezing the product [1] |
2. Temperature Monitoring & Stability Continuous and verified monitoring is the cornerstone of product stability.
| Aspect | Protocol |
|---|---|
| Monitoring Device | Use a Digital Data Logger (DDL) with a buffered temperature probe. The probe should be placed in a glycol or glycerol solution to closely match the product temperature rather than the air temperature [1]. |
| Calibration | Calibrate DDLs every 1-2 years, ensuring the Certificate of Calibration shows an uncertainty of ±0.5°C (±1°F) or less [1]. |
| Stabilization | Allow 2-7 days for a new or repaired refrigerator to stabilize, and 2-3 days for a freezer, before storing products [1]. |
| Power Supply | Plug only one unit per outlet. Use safety-lock plugs and post "DO NOT UNPLUG" signs. Label circuit breakers to prevent accidental power loss [1]. |
3. Emergency Response Plan A clear Standard Operating Procedure (SOP) is critical for emergencies [1].
| Situation | Immediate Action |
|---|
| Temperature Excursion | 1. Document: Note the current time, temperature, and the last in-range time point. 2. Isolate: Move the affected product to a separate, labeled container within the storage unit. 3. Do Not Use: Mark the product as "QUARANTINED" until a stability assessment is complete [2]. | | Power Outage | 1. Keep Closed: Keep the storage unit door closed to maintain the cold chain. A full freezer will hold temperature for ~48 hours if unopened; a refrigerator for ~4 hours. 2. Use Backup: If available, connect the unit to a backup generator [1]. | | Need for Transport | Use a qualified transport container with a pre-chilled cold pack and an independent TMD to track conditions throughout the journey [2]. |
The diagram below outlines a logical workflow for monitoring storage conditions and responding to temperature excursions, a common experimental challenge.
The workflow ensures a systematic response to storage issues. Key steps include immediate product quarantine to prevent use of potentially compromised material and a formal stability assessment based on the product's specific data sheet before deciding to discard or continue using the product [1] [2].
The table below summarizes key experimental data for the PDE4 inhibitor rolipram.
| Aspect | Experimental Findings for Rolipram |
|---|---|
| Core Mechanism | Selective inhibition of Phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels [1] [2]. |
| Key Signaling Pathway | Activates the cAMP/PKA/CREB pathway, which is crucial for synaptic plasticity, memory consolidation, and neuronal survival [3]. |
| Therapeutic Applications (Research) | Cognitive enhancement, neuroprotection, anti-inflammation, and potential anti-cancer effects [1] [4] [5]. |
| Cognitive & Memory Effects | Reversed memory deficits induced by NMDA receptor antagonism (MK-801) in radial-arm maze and inhibitory avoidance tasks [6]. Enhanced long-term potentiation (LTP) and rescued object recognition memory in an animal model of psychosis [3]. |
| Neuroprotective Effects | In an intracerebral hemorrhage (ICH) mouse model, rolipram reduced brain edema, blood-brain barrier leakage, neuronal apoptosis, and improved neurological function [5]. |
| Anti-inflammatory Effects | Mediated through modulation of the NF-κB signaling pathway, leading to reduced TNF-α production [7] [8]. |
| Anti-cancer Effects | Demonstrated down-regulation of MMP2 and MMP9 protein expression and enzymatic activity in human breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential to curb metastasis [4]. |
For your experimental work, here are the methodologies from key studies on rolipram.
Cognitive Enhancement Studies [6] [3]
Neuroprotection Study in Intracerebral Hemorrhage (ICH) [5]
Anti-Cancer Study in Breast Cancer Cell Lines [4]
The following diagrams illustrate the primary neuroprotective and anti-cancer mechanisms of rolipram as described in the search results.
Neuroprotective Pathway in CNS Injury
Anti-Metastatic Mechanism in Cancer
The data reveals that rolipram is a versatile research tool with pleiotropic effects. A key finding is its potential for drug repurposing, particularly in oncology, where it inhibits metastasis-associated proteins MMP2/MMP9 through both canonical (cAMP-PKA) and novel, direct "off-target" interactions [4].
Future research on novel PDE4 inhibitors like CDC-801 could focus on:
PDEs are enzymes that hydrolyze the cyclic nucleotides cAMP and cGMP, key second messengers that regulate a vast array of intracellular processes [1] [2]. The PDE superfamily is classified into 11 families (PDE1-PDE11), which differ in their substrate specificity, regulation, and tissue distribution [2] [3]. The table below summarizes the primary PDE families that are active therapeutic targets and examples of their inhibitors.
Table 1: Key Phosphodiesterase (PDE) Families and Their Inhibitors
| PDE Family | Substrate Specificity | Key Inhibitors (Examples) | Clinical/Research Applications |
|---|---|---|---|
| PDE1 [3] | cAMP & cGMP [3] | Compound 11b-Mesylate (IC~50~ = 7.0 nM) [4] | Under investigation for anti-fibrotic effects [4] |
| PDE2A [3] | cAMP & cGMP [3] | PF-05180999 (IC~50~ = 1.6 nM) [5] | Potential target for cognitive enhancement and neurodevelopmental disorders [3] |
| PDE3 [6] | cAMP & cGMP [2] | Milrinone [6], Ensifentrine (PDE3 IC~50~ = 0.4 nM) [5] | Heart failure (hospital use), COPD (investigational) [6] |
| PDE4 [6] | cAMP [2] [3] | Rolipram [6], Apremilast, Roflumilast [6], Difamilast (PDE4B IC~50~ = 11.2 nM) [5] | COPD, psoriasis, atopic dermatitis, and neurological disorders [1] [6] |
| PDE5 [2] | cGMP [2] [3] | Sildenafil (IC~50~ ~4-5 nM) [2], Vardenafil (IC~50~ ~0.1-0.4 nM) [2], Tadalafil (IC~50~ ~2 nM) [2] | Erectile dysfunction, pulmonary arterial hypertension [7] [2] |
| PDE7 [3] | cAMP [3] | BRL-50481 (PDE7A IC~50~ = 0.15 μM) [5] | Investigational target for inflammatory and neurological diseases |
| PDE10A [3] | cAMP & cGMP [3] | TP-10 (IC~50~ = 0.8 nM), Mardepodect (IC~50~ = 0.37 nM) [5] | Investigational target for schizophrenia and other CNS disorders [3] |
To support your work on comparison guides, here is a foundational overview of the signaling pathways and experimental approaches in this field.
Diagram: Cyclic Nucleotide Signaling Pathway and PDE Inhibitor Mechanism
Figure 1: Simplified schematic of cyclic nucleotide signaling. Phosphodiesterases (PDEs) terminate the signal by hydrolyzing cAMP and cGMP. PDE inhibitors block this hydrolysis, leading to elevated levels of the second messengers and enhanced downstream effects [1] [2] [3].
Key Experimental Methodologies Researchers use several standard protocols to evaluate PDE inhibitors. The core methodology typically involves:
[³H]-cAMP or [³H]-cGMP) is hydrolyzed by the PDE enzyme. The reaction is stopped, and the product is separated and quantified using a scintillation counter. The concentration of inhibitor that reduces enzyme activity by half is reported as the IC50 value [4] [9].
| Treatment Regimen | PFS Advantage (Hazard Ratio) | Key Patient Subgroups with Notable Benefit |
|---|---|---|
| Acalabrutinib + Obinutuzumab | Superior to Ibrutinib monotherapy (HR 0.42) [1] | Patients >65 years; Unmutated IGHV [2] |
| Ibrutinib | Similar to other targeted therapies, except Acalabrutinib + Obinutuzumab [1] | Mutated IGHV; del(17p) and/or TP53 mutations [2] |
| Ibrutinib + Obinutuzumab | - | Mutated IGHV; del(17p) and/or TP53 mutations [2] |
| Venetoclax + Obinutuzumab | - | Patients without comorbidities (in MRD-guided combinations) [2] |
For patients with relapsed or refractory (R/R) CLL, the following efficacy data from key clinical trials are available.
| Treatment Regimen | Study & Median PFS | Median Overall Survival (OS) | Key High-Risk Group Findings |
|---|---|---|---|
| Acalabrutinib (ASCEND Trial) | Not Reached [3] | Median OS not reached; 42-month OS rate: 78% [3] | Effective in patients with unmutated IGHV and those with del(17p)/TP53 mutation [4] |
| Idelalisib + Rituximab (Real-World) | 22.9 months [5] | 44.5 months [5] | Shorter PFS linked to ECOG PS ≥2, unmutated IGHV, and ≥3 prior lines of therapy [5] |
| Bendamustine + Rituximab (ASCEND Trial) | Part of comparator arm [3] | - | - |
| Venetoclax-based regimens (Pooled Analysis) | 30.2 months [6] | - | Shorter duration of response associated with bulky lymphadenopathy, TP53 aberrations, NOTCH1 mutations, and prior refractoriness to BCR inhibitors [6] |
The choice of treatment is also guided by their distinct safety profiles [2]:
To critically appraise the data, it is helpful to understand the core methodologies used in these studies.
The following diagram illustrates the general decision-making pathway for CLL treatment, synthesized from the efficacy and safety data in the search results.
PDE4 inhibitors prevent the breakdown of cyclic AMP (cAMP), a key intracellular messenger. Elevating cAMP levels suppresses the activity of various immune cells, reducing the release of pro-inflammatory cytokines, which is beneficial for treating conditions like COPD, psoriasis, and atopic dermatitis [1] [2].
The table below summarizes the core structural motifs and key SAR insights for several PDE4 inhibitor series documented in research literature:
| Compound Series / Name | Core Structure / Key Feature | Reported IC₅₀ (PDE4 Enzyme) | Key SAR Insights |
|---|---|---|---|
| 8-Arylquinolines (e.g., L-454,560) [3] | Substituted 8-arylquinoline | < 1 nM | Optimization of this series yielded compounds with high potency and an improved therapeutic window (efficacy vs. emesis) in animal models [3]. |
| Indolizine-2-oxoacetamides [4] | Indolizine core with 2-oxoacetamide side chain | Low single-digit nM (e.g., 1ab, 2a) | The 2-oxoacetamide linker and specific aromatic substituents (e.g., 3,5-dichloro-4-aminopyridine) are critical for high potency. A phenolic OH can form an H-bond with the enzyme [4]. |
| Rolipram [5] | Classical archetype (dialkoxyphenyl) | 880 nM (in a specific assay) [4] | An early inhibitor; serves as a benchmark. Modern inhibitors are typically designed for significantly higher potency. |
| RP 73401 (Piclamilast) [5] | Not specified in detail | Most potent in comparative study [5] | In a study of five inhibitors, RP 73401 was the most potent in inhibiting PDE4 activity in guinea pig eosinophil lysates and in preventing eosinophil trafficking in vivo [5]. |
The following are standard methodologies used to generate the SAR data, crucial for researchers in the field.
1. PDE4 Enzyme Inhibition Assay [4]
2. Cellular Efficacy: TNF-α Inhibition in Human PBMCs [4]
The following diagram illustrates the central role of PDE4 in inflammatory signaling and the mechanism of action for its inhibitors, integrating key concepts from the search results [6] [1] [2].
The absence of "CDC-801" in the current search suggests it may be an internal compound code from a specific organization or a newer candidate. To find information, you can:
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between the in vitro properties of a dosage form (typically the rate or extent of drug dissolution or release) and a relevant in vivo response (such as plasma drug concentration or the amount of drug absorbed) [1].
The primary goals of developing an IVIVC are to:
The table below outlines the common levels of IVIVC, with a focus on Level A, which is the most informative and widely pursued.
| Correlation Level | Description | Key Characteristics |
|---|---|---|
| Level A | A point-to-point relationship between in vitro dissolution and in vivo absorption [2]. | Highest level of predictive capability; most commonly used for regulatory support [2]. |
| Level B | Uses statistical moment analysis (compares mean in vitro dissolution time to mean in vivo residence time). | Not considered point-to-point; less useful for predictive purposes. |
| Level C | Relates a single dissolution time point to a single pharmacokinetic parameter. | A single-point relationship; considered the weakest level. |
Two primary methodological approaches are used to establish IVIVCs:
The following diagram illustrates the workflow for developing a Level A IVIVC using the convolution-based approach:
The key to a successful IVIVC is an in vitro release method that closely mimics the in vivo environment. Below are detailed protocols for two common methods used for long-acting injectable formulations, like PLGA microspheres.
This method is particularly suited for injectable depot formulations and helps maintain sink conditions while avoiding issues like filter clogging [3].
This is a simpler, more traditional method but has several drawbacks [3].
A modern application of IVIVC is its use in a model-informed drug development framework to optimize a treatment's benefit-risk ratio. This involves:
Since specific data on CDC-801 is not available in the public domain, I suggest you:
The table below consolidates the available data on CDC-801 from chemical vendor laboratories [1] [2].
| Property | Description |
|---|---|
| CAS Number | 192819-27-5 [1] [2] |
| Molecular Formula | C₂₃H₂₄N₂O₅ [1] [2] |
| Molecular Weight | 408.45 g/mol [1] |
| Primary Targets | Phosphodiesterase 4 (PDE4) & Tumor Necrosis Factor-α (TNF-α) [1] [2] |
| IC₅₀ (PDE4) | 1.1 μM [1] [2] |
| IC₅₀ (TNF-α) | 2.5 μM (in LPS-stimulated human PBMC assay) [1] [2] |
| Description | Novel, potent, orally bioavailable inhibitor [2]. An analog of thalidomide belonging to the SelCID (Selective Cytokine Inhibitory Drug) class [2]. |
For comparison, the table below lists several approved PDE4 inhibitors and their commonly reported adverse effects, which are primarily related to their class-wide mechanism of action.
| Inhibitor | Approved/Common Use | Common Adverse Effects & Notes |
|---|---|---|
| Roflumilast [3] [4] | Severe COPD (oral) [3] [4] | Class-wide side effects: diarrhea, nausea, vomiting, headache [3] [4]. |
| Apremilast [3] [4] | Psoriasis, Psoriatic Arthritis (oral) [3] [4] | Diarrhea, nausea, emesis, headache; generally benign safety profile but efficacy can be limited [4]. |
| Crisaborole [3] | Atopic Dermatitis (topical) [3] | Topical application minimizes systemic side effects [3]. |
| Ibudilast [3] | Krabbe disease [3] | - |
Since direct data is unavailable, the following generalized experimental approaches are used to generate comparative toxicity data and can serve as a guide for your own research.
The workflow for toxicity profiling typically progresses from in vitro systems to in vivo models. Key methodologies include:
Based on the search results, here is the available information on CDC-801:
For your comparison guides, providing a clear explanation of how a therapeutic index is calculated can be valuable for your audience of researchers and professionals. The standard calculation is based on the ratio of the dose that causes toxicity in 50% of a population to the dose that produces a therapeutic effect in 50% of the population [2] [3] [4].
The table below summarizes the core concepts and formulas:
| Term | Abbreviation | Definition | Role in Calculation |
|---|---|---|---|
| Median Effective Dose | ED50 | Dose that produces a therapeutic response in 50% of the population [2] [3]. | Denominator in the ratio [2] [3]. |
| Median Toxic Dose | TD50 | Dose that induces toxicity in 50% of the population [3] [4]. | Typically used in human clinical contexts. |
| Median Lethal Dose | LD50 | Dose that causes death in 50% of an animal study population [2] [3]. | Historically used in pre-clinical animal studies. |
| Therapeutic Index (TI) | TI | TI = TD50 / ED50 (or LD50 / ED50) [2] [3]. | A higher TI value indicates a wider safety margin [3] [4]. |
This diagram illustrates the relationship between these concepts in a dose-response curve, which is fundamental for determining the values used in the TI calculation:
While the classic TI formula is a fundamental concept, it's important to note that in modern drug development, the index is often calculated based on drug exposure levels in plasma rather than administered dose alone. This accounts for individual differences in how drugs are absorbed and metabolized [3]. Furthermore, a single TI value has limitations, as it does not capture the shape of the dose-response curves for efficacy and toxicity, or variations in individual patient responses [2] [3].
The table below summarizes the available data on CDC-801 from the search results:
| Aspect | Details |
|---|---|
| Drug Name | CDC-801 (also known as CC-1088) [1] [2] |
| Modality | Small molecule [1] |
| Mechanism of Action | Inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-α (TNF-α) [2].
Official records note it as an inhibitor of PDE4A, PDE4B, and PDE4D [1]. |
| Investigational Use | Chronic Lymphocytic Leukemia (CLL); listed in clinical trial NCT00006097 [1] [2]. |
| Combination Therapy Data | Not available in the search results. |
The following diagram illustrates the proposed mechanism of CDC-801 based on its described targets, though its specific interaction in a combination therapy setting is not documented.
The journey of a biomarker from discovery to clinical use is long and can be broken into distinct phases [1] [2]. The table below summarizes a common three-phase validation model.
| Phase | Primary Goal | Common Methods & Considerations |
|---|---|---|
| Discovery [2] | Identify a panel of potential signature biomarkers. | Uses a small "training set" of samples. Techniques include NMR, mass spectrometry (MS), or both [2]. |
| Pre-Validation [2] | Refine the biomarker panel and eliminate false positives. | Employs cross-validation (e.g., the "holdout" method) with a larger testing set (~100 people) [2]. |
| Validation [2] | Generate proof for use in clinical practice. | Large-scale confirmatory studies on independent sample sets from the target population, including healthy controls and relevant patient groups [2]. |
A critical concept in modern biomarker validation is the "fit-for-purpose" approach [3] [4]. This means the level and type of validation required are tailored to the biomarker's intended use, known as its Context of Use (COU) [3]. The U.S. Food and Drug Administration (FDA) categorizes biomarkers based on their application, which directly influences the validation strategy [3].
| Biomarker Category | Purpose | Example |
|---|---|---|
| Diagnostic | Identify or confirm the presence of a disease | Hemoglobin A1c for diabetes [3]. |
| Prognostic | Identify the overall disease outcome regardless of therapy | Total kidney volume for assessing the risk of disease progression in polycystic kidney disease [3]. |
| Predictive | Identify individuals more likely to respond to a specific treatment | EGFR mutation status for predicting response to certain lung cancer drugs [3] [1]. |
| Pharmacodynamic/Response | Show that a biological response has occurred in an individual who has received a therapeutic intervention | HIV RNA viral load used as a surrogate endpoint in HIV drug trials [3]. |
| Safety | Monitor for potential adverse effects during treatment | Serum creatinine for monitoring kidney function [3]. |
For a validation study to be robust, its design must minimize bias and employ appropriate statistical methods [1].
The following diagram outlines the key stages in the biomarker lifecycle, from defining its purpose to regulatory acceptance.